![molecular formula C8H12N2 B1355028 [(2-Methylphenyl)methyl]hydrazine CAS No. 51859-94-0](/img/structure/B1355028.png)

[(2-Methylphenyl)methyl]hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

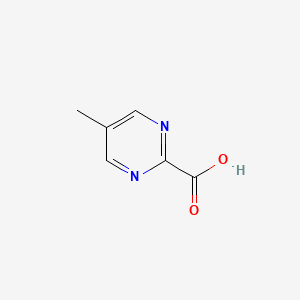

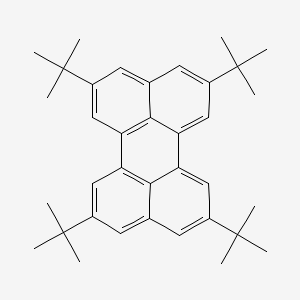

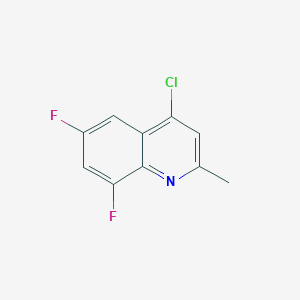

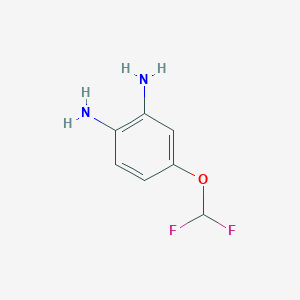

“[(2-Methylphenyl)methyl]hydrazine” is a chemical compound with the linear formula C7H10N2 . It is also known as 1-(2-METHYLPHENYL)HYDRAZINE .

Synthesis Analysis

The synthesis of hydrazine derivatives, such as “[(2-Methylphenyl)methyl]hydrazine”, often involves the reaction of amines, hydrazines, hydrazides, and hydroxylamines with benzhydrylium ions and quinone methides . Another method involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .

Molecular Structure Analysis

The molecular structure of “[(2-Methylphenyl)methyl]hydrazine” can be represented by the InChI code: 1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3 . The molecular weight of this compound is 136.19 g/mol .

Chemical Reactions Analysis

Hydrazine derivatives, including “[(2-Methylphenyl)methyl]hydrazine”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .

Applications De Recherche Scientifique

Application

The research involves the synthesis of hydrazones, quinazolines, and Schiff bases by combining suitable aldehydes with four hydrazides .

Method

The methods used for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Results

The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains were evaluated .

2. Synthesis of Novel 2,3-Dihydro-2-Phthalazine-1,4-Dione

Application

The research involves the development of a facile and efficient one-pot, three-component protocol for the synthesis of novel 2,3-dihydro-2-phthalazine-1,4-dione .

Method

The method involves the reaction of PA (1), 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2 H-pyran-2-one .

Results

The results of this research were not provided in the source .

Orientations Futures

The future directions in the research and application of “[(2-Methylphenyl)methyl]hydrazine” and similar compounds could involve the development of new synthetic protocols for the eco-friendly, metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

(2-methylphenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9/h2-5,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRQTCDPQZMNSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512269 |

Source

|

| Record name | [(2-Methylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Methylphenyl)methyl]hydrazine | |

CAS RN |

51859-94-0 |

Source

|

| Record name | [(2-Methylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)